molecular formula C21H14N4O4 B3475298 [3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate

[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate

Cat. No.: B3475298
M. Wt: 386.4 g/mol
InChI Key: BYKBIYRXUDLBOW-UHFFFAOYSA-N
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Description

[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate is a complex organic compound that features a quinazoline moiety linked to a phenyl ring, which is further connected to a nitrobenzoate group. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate typically involves multi-step organic reactions. One common method starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzamide and an appropriate aldehyde or ketone under acidic or basic conditions. The resulting quinazoline derivative is then coupled with a phenylamine through a nucleophilic substitution reaction. Finally, the nitrobenzoate group is introduced via esterification using 4-nitrobenzoic acid and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as employing automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The quinazoline ring can undergo reduction reactions to form dihydroquinazoline derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nitrating agents

Major Products Formed

    Oxidation: Amino derivatives

    Reduction: Dihydroquinazoline derivatives

    Substitution: Halogenated or nitrated phenyl derivatives

Scientific Research Applications

[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of [3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to the active site of these enzymes, the compound can disrupt cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline derivatives: These include compounds like gefitinib and erlotinib, which are used as anticancer agents.

    Nitrobenzoate derivatives: Compounds such as methyl 4-nitrobenzoate, which are used in organic synthesis.

Uniqueness

[3-(Quinazolin-4-ylamino)phenyl] 4-nitrobenzoate is unique due to its combined structural features of quinazoline and nitrobenzoate, which confer distinct biological activities and chemical reactivity. This dual functionality makes it a valuable compound for developing new therapeutic agents and materials.

Properties

IUPAC Name

[3-(quinazolin-4-ylamino)phenyl] 4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N4O4/c26-21(14-8-10-16(11-9-14)25(27)28)29-17-5-3-4-15(12-17)24-20-18-6-1-2-7-19(18)22-13-23-20/h1-13H,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKBIYRXUDLBOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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